molecular formula C24H20N4O2S B5262298 6-[3-(Benzyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-[3-(Benzyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B5262298
M. Wt: 428.5 g/mol
InChI Key: ATPLGKQMZNRUMR-UHFFFAOYSA-N
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Description

6-[3-(Benzyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a methylsulfanyl group, and a triazino-benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Benzyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The synthesis begins with the preparation of the benzyloxyphenyl intermediate through the reaction of benzyl alcohol with a suitable phenyl halide under basic conditions.

    Introduction of the Methylsulfanyl Group: The benzyloxyphenyl intermediate is then reacted with a methylsulfanyl reagent, such as methylthiol, in the presence of a base to introduce the methylsulfanyl group.

    Cyclization to Form the Triazino-Benzoxazepine Core: The final step involves the cyclization of the intermediate with a suitable triazine derivative under acidic or basic conditions to form the triazino-benzoxazepine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazino-benzoxazepine core, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents, halogenating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted benzyloxyphenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits potential as a pharmacophore for the development of new drugs, particularly those targeting central nervous system disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool for studying various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It may find use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-[3-(Benzyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets. The benzyloxyphenyl group may facilitate binding to hydrophobic pockets in proteins, while the triazino-benzoxazepine core can interact with various receptors or enzymes. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    6-[4-(Benzyloxy)phenyl]-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: This compound has a similar core structure but differs in the substitution pattern on the phenyl and sulfanyl groups.

    7-Benzoyl-6-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: This compound features additional functional groups that may alter its chemical and biological properties.

Uniqueness

6-[3-(Benzyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is unique due to its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity. The combination of the benzyloxyphenyl, methylsulfanyl, and triazino-benzoxazepine moieties provides a distinct chemical scaffold for further exploration in various research and industrial applications.

Properties

IUPAC Name

3-methylsulfanyl-6-(3-phenylmethoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c1-31-24-26-23-21(27-28-24)19-12-5-6-13-20(19)25-22(30-23)17-10-7-11-18(14-17)29-15-16-8-3-2-4-9-16/h2-14,22,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPLGKQMZNRUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=CC=C4)OCC5=CC=CC=C5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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